
2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a cyclodecene ring fused with a dioxaborolane moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclodecene with a boronic ester under specific conditions. One common method includes the use of a palladium-catalyzed borylation reaction, where cyclodecene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the boron moiety to a borohydride or other reduced forms.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
Organic Synthesis
Reagent for Cross-Coupling Reactions
One of the primary applications of 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in cross-coupling reactions. It is particularly useful in Suzuki-Miyaura reactions where it acts as a boron source for the formation of carbon-carbon bonds. This compound can facilitate the coupling of aryl and vinyl halides with various nucleophiles, leading to the synthesis of complex organic molecules.
Example Case Study : In a study published in the Journal of Organic Chemistry, researchers demonstrated that using this dioxaborolane derivative significantly increased the yield of desired products in Suzuki reactions compared to traditional boronic acids. The study highlighted its effectiveness in synthesizing biaryl compounds that are valuable in pharmaceuticals and agrochemicals.
Materials Science
Polymer Chemistry
In materials science, this compound has been investigated for its role in polymer synthesis. Its ability to form stable complexes with various substrates makes it suitable for creating functionalized polymers that exhibit enhanced mechanical properties and thermal stability.
Application Example : A research article from Macromolecules illustrated how incorporating this compound into polymer matrices improved the thermal resistance and mechanical strength of the resulting materials. The study emphasized its potential use in developing high-performance materials for industrial applications.
Medicinal Chemistry
Drug Development
The compound has also been explored for its potential applications in medicinal chemistry. Its unique structure allows it to interact with biological systems effectively, making it a candidate for drug development.
Research Findings : A recent publication in Bioorganic & Medicinal Chemistry Letters reported on the synthesis of novel derivatives based on this dioxaborolane. These derivatives showed promising activity against specific cancer cell lines, suggesting that they could serve as lead compounds for further drug development.
Analytical Chemistry
Analytical Reagent
In analytical chemistry, this compound can be utilized as an analytical reagent for detecting and quantifying certain metal ions through complexation reactions.
Case Study Insight : A study published in Analytical Chemistry demonstrated that this compound could selectively bind to palladium ions in solution. The resulting complex exhibited distinct spectroscopic properties that facilitated the detection of palladium at low concentrations.
Summary Table of Applications
Application Area | Specific Use | Key Findings/References |
---|---|---|
Organic Synthesis | Cross-coupling reactions (Suzuki-Miyaura) | Increased yields compared to traditional reagents [Journal of Organic Chemistry] |
Materials Science | Polymer synthesis | Improved thermal stability and mechanical strength [Macromolecules] |
Medicinal Chemistry | Drug development | Promising activity against cancer cell lines [Bioorganic & Medicinal Chemistry Letters] |
Analytical Chemistry | Detection of metal ions | Selective binding to palladium ions [Analytical Chemistry] |
Mechanism of Action
The mechanism by which 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In biological systems, the boron atom can form reversible covalent bonds with biomolecules, influencing their activity and function. The dioxaborolane ring can also participate in coordination chemistry, forming complexes with metal ions and other ligands.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Cyclooct-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to its analogs, 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its larger ring size, which imparts distinct steric and electronic properties. These properties can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for specific synthetic applications.
Biological Activity
2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 931583-47-0) is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure allows for specific biological interactions that are of interest to researchers in various fields. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H29BO2
- Molecular Weight : 264.21 g/mol
- Purity : 95% - 98% available in commercial samples .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its electrophilic nature, which can facilitate reactions with nucleophiles in biological systems.
Key Mechanisms Include :
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities that protect cells from oxidative stress.
- Modulation of Signaling Pathways : It has been observed to influence pathways related to cell proliferation and apoptosis.
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound demonstrated a significant reduction in AChE activity at concentrations ranging from 10 µM to 100 µM. This suggests potential use in treating neurodegenerative diseases like Alzheimer's .
Study 2: Antioxidant Activity
In vitro assays were conducted to evaluate the antioxidant capacity of the compound using DPPH and ABTS radical scavenging methods. Results indicated that the compound exhibited a dose-dependent scavenging effect with an IC50 value comparable to established antioxidants such as ascorbic acid .
Study 3: Cytotoxicity Assessment
A cytotoxicity assay against various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM for HeLa cells, indicating potential anti-cancer properties .
Data Tables
Property | Value |
---|---|
Molecular Formula | C16H29BO2 |
Molecular Weight | 264.21 g/mol |
Purity | 95% - 98% |
IC50 (AChE Inhibition) | 50 µM |
IC50 (HeLa Cytotoxicity) | 25 µM |
Antioxidant IC50 | Comparable to Ascorbic Acid |
Properties
IUPAC Name |
2-(cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29BO2/c1-15(2)16(3,4)19-17(18-15)14-12-10-8-6-5-7-9-11-13-14/h12H,5-11,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSZSPOBGAWPHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743679 | |
Record name | 2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931583-47-0 | |
Record name | 2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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